4-Methylbenzenesulfinic acid hydrate structural properties
4-Methylbenzenesulfinic acid hydrate structural properties
An In-depth Technical Guide to the Structural Characterization of 4-Methylbenzenesulfinic Acid Hydrate
Abstract: 4-Methylbenzenesulfinic acid, particularly in its hydrated form, serves as a key intermediate in organic synthesis and holds potential in various research and development applications. A comprehensive understanding of its three-dimensional structure and physicochemical properties is paramount for its effective utilization, process optimization, and quality control. This guide eschews a conventional data sheet format to instead provide a holistic, methodology-focused framework for the complete structural elucidation of 4-methylbenzenesulfinic acid hydrate. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them, ensuring a robust and validated structural assignment.
Introduction and Foundational Properties
4-Methylbenzenesulfinic acid hydrate (p-toluenesulfinic acid hydrate) is an organosulfur compound whose utility is intrinsically linked to its structure. The presence of a water molecule within its crystalline lattice can significantly influence its stability, solubility, and reactivity compared to its anhydrous form.[1] Therefore, unambiguous characterization of this hydrated state is a critical first step in any research or development pipeline.
This document outlines a multi-technique approach to structural analysis, integrating crystallographic, spectroscopic, and thermal methods. Each section details the experimental workflow required to probe a different facet of the molecule's structure, culminating in a unified and cross-validated structural description.
Table 1: Core Molecular and Physicochemical Properties
| Property | Value / Description | Source(s) |
| IUPAC Name | 4-methylbenzenesulfinic acid;hydrate | [2] |
| CAS Number | 1588441-34-2 | [2][3] |
| Molecular Formula | C₇H₁₀O₃S | [2][3] |
| Molecular Weight | 174.22 g/mol | [2] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)O.O | [2] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water, alcohols, and other polar organic solvents.[4] | |
| Storage | Store under refrigeration (2-8°C) in a tightly sealed container to prevent dehydration. |
Crystallographic Analysis: The Definitive 3D Structure
Objective: To determine the precise spatial arrangement of atoms in the crystal, define the molecular geometry of the sulfinic acid, locate the water molecule, and map the network of intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice.
The gold standard for this objective is single-crystal X-ray diffraction (SC-XRD). This technique provides unambiguous bond lengths, bond angles, and conformational data.[1]
Experimental Workflow: Single-Crystal X-ray Diffraction
The causality behind this workflow is to first isolate a perfect, single crystal, which will act as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern is then mathematically deconvoluted to generate a model of the electron density, from which the atomic positions are determined.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol for SC-XRD
-
Crystal Growth:
-
Dissolve 10-20 mg of 4-methylbenzenesulfinic acid hydrate in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol-water mixture) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature. The slow rate is crucial for the formation of high-quality, single crystals rather than polycrystalline powder.[5]
-
Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is insoluble.
-
-
Crystal Selection and Mounting:
-
Under a microscope, identify a single, well-formed crystal with sharp edges and no visible defects (approx. 0.1-0.3 mm).[5]
-
Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N).
-
Using a nylon cryo-loop, scoop the crystal and flash-cool it in the cold nitrogen stream (typically 100 K) of the diffractometer. This minimizes thermal motion and radiation damage during data collection.
-
-
Data Collection and Refinement:
-
Perform data collection on a modern diffractometer equipped with a CCD or CMOS detector.[6]
-
Process the raw diffraction data using software like CrysAlisPro to integrate the reflection intensities and apply corrections.[6]
-
Solve the structure using direct methods (e.g., SHELXT) and refine the atomic positions and thermal parameters against the experimental data (e.g., SHELXL).[6]
-
Anticipated Structural Insights
While a crystal structure for 4-methylbenzenesulfinic acid hydrate is not publicly available, the structure of a related compound, sodium p-toluenesulfinate tetrahydrate , provides a valuable proxy for the type of data one would obtain.[7][8]
Table 2: Illustrative Crystallographic Data (Based on Sodium p-Toluenesulfinate Tetrahydrate)
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 15.94 Å, b = 6.18 Å, c = 12.27 Å, β = 100.17° | Dimensions of the repeating crystalline unit. |
| S-C(aromatic) Bond Length | ~1.80 Å | Confirms the covalent bond between sulfur and the ring. |
| S-O Bond Lengths | ~1.52 Å | Provides insight into the nature of the sulfinate group. |
| Hydrogen Bonding | O-H···O interactions involving water and sulfinate oxygen atoms. | Crucial for understanding crystal packing and stability. |
Disclaimer: Data in Table 2 is for Sodium p-toluenesulfinate tetrahydrate and serves only to illustrate the expected output of a crystallographic analysis of the title compound.[7] The analysis would definitively show how the water molecule is integrated into the crystal lattice, likely forming hydrogen bonds with the sulfinic acid's oxygen atoms, thereby stabilizing the overall structure.
Spectroscopic Characterization: Confirming Molecular Identity
Objective: To confirm the presence of key functional groups (sulfinic acid, aromatic ring, methyl group, water) and to probe the chemical environment of the hydrogen and carbon atoms within the molecule.
Workflow for Spectroscopic Analysis
Caption: Integrated workflow for FTIR and NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: This technique measures the absorption of infrared radiation by the molecule, which excites specific bond vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the functional groups present. Attenuated Total Reflectance (ATR) is the method of choice for solids as it requires minimal sample preparation and yields high-quality, reproducible spectra.[9][10]
Protocol (FTIR-ATR):
-
Record a background spectrum on the clean, empty ATR crystal. This is essential to subtract signals from atmospheric CO₂ and water vapor.
-
Place a small amount (a few milligrams) of the 4-methylbenzenesulfinic acid hydrate powder onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[11]
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Table 3: Expected Characteristic FTIR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3600-3200 | O-H Stretch (broad) | H₂O (water of hydration) |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl (-CH₃) |
| ~2700-2500 | O-H Stretch (broad) | Sulfinic Acid (-S(=O)OH) |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| ~1100-1000 | S=O Stretch | Sulfinate Group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. The resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment, providing detailed information about molecular structure and connectivity.
Protocol (Sample Preparation):
-
Dissolve 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) in ~0.6-0.7 mL of a deuterated solvent.[12][13] DMSO-d₆ is a suitable choice due to its ability to dissolve polar compounds and potentially slow the exchange of the acidic proton.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[13][14]
-
Cap the tube and invert several times to ensure a homogeneous solution.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment |
| ¹H | ~10-12 | Broad Singlet | -S(=O)OH (acidic, exchanges with D₂O) |
| ~7.5 | Doublet | 2 x Aromatic H (ortho to -SO₂H) | |
| ~7.2 | Doublet | 2 x Aromatic H (ortho to -CH₃) | |
| ~3.5 | Singlet | H₂O (water of hydration) | |
| ~2.3 | Singlet | -CH₃ | |
| ¹³C | ~145 | Singlet | Aromatic C -SO₂H |
| ~140 | Singlet | Aromatic C -CH₃ | |
| ~129 | Singlet | 2 x Aromatic C H (ortho to -CH₃) | |
| ~125 | Singlet | 2 x Aromatic C H (ortho to -SO₂H) | |
| ~21 | Singlet | -C H₃ |
Thermal Analysis: Stability and Hydration State
Objective: To quantify the water content, determine the temperature of dehydration, and assess the overall thermal stability of the compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed in concert to achieve this.[15][16]
Workflow for Thermal Analysis
Caption: Workflow for coupled TGA and DSC thermal analysis.
Causality & Protocol:
-
TGA: Measures the change in mass of a sample as a function of temperature. A mass loss step at relatively low temperature (<150°C) is indicative of the loss of a volatile component, such as water.[15] The stoichiometry of hydration can be calculated precisely from this mass loss.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. The loss of water is an endothermic process (requires energy) and will appear as a peak in the DSC thermogram, correlating directly with the TGA mass loss event.[17] Subsequent endotherms may correspond to melting or decomposition.
-
Protocol:
-
Tare an aluminum TGA/DSC pan.
-
Place 5-10 mg of the sample into the pan.
-
Heat the sample from room temperature to ~300°C at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere.[18]
-
Anticipated Thermal Profile
For a monohydrate (C₇H₈O₂S·H₂O), the theoretical water content is: (MW of H₂O / MW of Hydrate) * 100 = (18.02 / 174.22) * 100 = 10.34%
A TGA thermogram would be expected to show a distinct mass loss step of approximately 10.3% at a temperature likely between 60°C and 120°C. This event would be accompanied by a corresponding endothermic peak in the DSC trace, confirming the dehydration event. Further heating would reveal the melting point of the resulting anhydrous form, followed by decomposition at higher temperatures.
Conclusion: An Integrated Structural Picture
The true power of this multi-technique approach lies in its self-validating nature. The molecular formula derived from NMR and the unit cell contents from SC-XRD must be consistent. The functional groups identified by FTIR must be present in the final refined crystal structure. The stoichiometry of hydration calculated from TGA must match the number of water molecules located in the crystallographic analysis. By integrating the definitive 3D structure from crystallography with the functional group confirmation from spectroscopy and the hydration state analysis from thermal methods, a complete, unambiguous, and robust structural characterization of 4-methylbenzenesulfinic acid hydrate can be achieved. This comprehensive understanding is the essential foundation for all subsequent research, development, and application of this valuable compound.
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